(2S)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-amine
Description
(2S)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-amine is a chiral primary amine featuring a 1,3-dihydro-2-benzofuran scaffold substituted at the 5-position. The compound’s stereochemistry at the C2 position (S-configuration) and the partially saturated benzofuran ring distinguish it from simpler aromatic amines.
Properties
IUPAC Name |
(2S)-2-(1,3-dihydro-2-benzofuran-5-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8(5-12)9-2-3-10-6-13-7-11(10)4-9/h2-4,8H,5-7,12H2,1H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDDBMMZTBFGDG-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC2=C(COC2)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=CC2=C(COC2)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-amine typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Propan-1-Amine Group: The propan-1-amine group can be introduced through reductive amination or other suitable amination reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: To introduce the amine group.
Purification Techniques: Such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction may produce benzofuran amines.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and pathways.
Biology:
- Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine:
- Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry:
- Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features of the target compound and analogs from the evidence:
Key Comparative Insights
Stereochemical Effects
- The target compound’s (2S) configuration contrasts with the (2R)-configured analog in . Enantiomers often exhibit divergent receptor binding; for example, (S)-amines are typically more active in serotonin/norepinephrine reuptake inhibition .
Ring Saturation and Substitution
- The 1,3-dihydro-2-benzofuran core in the target compound introduces partial saturation, reducing aromaticity compared to fully unsaturated benzofurans (e.g., 5-MeO-DiBF in ). This may decrease π-π stacking interactions but improve metabolic stability by reducing cytochrome P450 oxidation .
- Halogenation (e.g., chloro, fluoro in ) enhances binding to hydrophobic pockets in receptors like serotonin transporters (SERT), while methoxy groups () may modulate solubility and hydrogen bonding .
Amine Functionalization
- Primary amines (target compound, ) generally exhibit faster clearance than tertiary amines () due to reduced N-methylation resistance. However, they may have higher affinity for trace amine-associated receptors (TAARs) .
- The bulky bis(isopropyl)amine in 5-MeO-DiBF () likely confers selectivity for 5-HT2A over other serotonin receptors, a feature absent in the less sterically hindered target compound .
Pharmacokinetic and Pharmacodynamic Implications
- Metabolism : Primary amines are prone to oxidative deamination, whereas N,N-dimethylated analogs () resist this pathway, prolonging half-life .
- Receptor Profiling: Fluorinated aromatic rings () enhance binding to monoamine transporters, while dihydrobenzofuran systems (target, ) may favor dopamine D2-like receptor interactions .
Biological Activity
(2S)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-amine, a compound featuring a unique chiral configuration and a benzofuran moiety, has gained attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : (2S)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-amine
- Molecular Formula : C11H15NO
- SMILES : CC(C(C1=CC2=C(C=C1)C(=C(O2)C)N)O)=O
The presence of the benzofuran ring contributes to its biological activity by potentially interacting with various enzymes and receptors.
The mechanism of action of (2S)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-amine involves:
- Interaction with Receptors : The compound may bind to specific receptors or enzymes, influencing various biological pathways.
- Modulation of Neurotransmitter Systems : It is hypothesized to affect neurotransmitter systems, particularly those involved in mood regulation and neuroprotection.
Biological Activity
Research indicates that (2S)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-amine exhibits several biological activities:
Antioxidant Activity
Studies have shown that compounds with similar structures can scavenge free radicals and inhibit lipid peroxidation. For instance, a related benzofuran derivative demonstrated significant neuroprotective effects in animal models by reducing oxidative stress associated with brain injuries .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. In animal studies, it showed the ability to protect against oxidative damage in neuronal cells. The mechanism involves modulation of signaling pathways related to apoptosis and inflammation .
Potential Therapeutic Applications
Given its biological activities, (2S)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-amine may have therapeutic potential in treating conditions such as:
- Neurological Disorders : Due to its neuroprotective properties.
- Mood Disorders : By modulating neurotransmitter systems.
Case Studies and Research Findings
Several studies have highlighted the compound's potential:
Comparative Analysis with Similar Compounds
The biological activity of (2S)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-amine can be compared with other benzofuran derivatives:
Q & A
Q. What are the standard synthetic routes for (2S)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-amine, and how is enantiomeric purity ensured?
- Methodological Answer : The synthesis typically involves reductive amination of a benzofuran-containing ketone precursor with a chiral amine source. For example, a benzofuran-5-ylpropanone intermediate can undergo reductive amination using sodium cyanoborohydride or hydrogenation with a chiral catalyst to introduce the (2S) configuration. Chiral resolution techniques, such as diastereomeric salt formation or enzymatic kinetic resolution, are employed to isolate the desired enantiomer. Enantiomeric purity is verified via chiral HPLC or polarimetry, with retention times or optical rotation values compared to authentic standards .
Q. Which analytical techniques are recommended for characterizing the compound’s structure and stereochemistry?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the connectivity of the benzofuran and propan-1-amine moieties.
- X-ray Crystallography : Single-crystal analysis using programs like SHELXL (part of the SHELX suite) resolves absolute stereochemistry and intramolecular interactions .
- Chiral Chromatography : HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives) validates enantiopurity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula and isotopic patterns .
Advanced Research Questions
Q. How does the stereochemistry at C2 influence the compound’s interactions with biological targets?
- Methodological Answer : The (2S) configuration determines spatial orientation, affecting binding to chiral receptors or enzymes. For example, molecular docking studies using software like AutoDock Vina can model interactions between the compound and targets such as G-protein-coupled receptors (GPCRs) or monoamine transporters. Comparative assays with the (2R) enantiomer are critical; differences in IC50 values or binding kinetics (e.g., via radioligand displacement) highlight stereospecificity. Evidence from benzofuran analogs shows that even minor stereochemical changes can alter selectivity by >10-fold .
Q. What computational methods can predict the compound’s electronic properties and reactivity?
- Methodological Answer :
- Wavefunction Analysis : Multiwfn calculates electrostatic potential surfaces (EPS) and local ionization potentials to identify nucleophilic/electrophilic sites .
- Density Functional Theory (DFT) : Optimizes geometry and computes frontier molecular orbitals (HOMO/LUMO) to predict redox behavior.
- Molecular Dynamics (MD) : Simulates solvation effects and conformational flexibility in biological environments (e.g., lipid bilayers).
These methods guide synthetic modifications to enhance stability or target affinity .
Q. How can researchers address discrepancies in biological activity data across studies using this compound?
- Methodological Answer : Discrepancies often arise from:
- Enantiomeric Impurities : Re-test the compound using chiral HPLC to rule out contamination with the (2R) form .
- Assay Conditions : Standardize buffer pH, temperature, and cofactors (e.g., Mg²⁺ for enzyme assays).
- Target Selectivity : Use knockout cell lines or competitive antagonists to isolate pathway-specific effects. Cross-validate findings with structurally related benzofuran derivatives (e.g., 5-APB analogs) to identify structure-activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
